molecular formula C13H14N2O4 B1332234 4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid CAS No. 861210-30-2

4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid

Cat. No. B1332234
M. Wt: 262.26 g/mol
InChI Key: BCBQTDQZKWLDJB-UHFFFAOYSA-N
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Description

The compound "4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological properties and are often explored for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, an effective route for the direct synthesis of substituted pyrazole through a 3+2 annulation method has been described, where cyclocondensation reactions are employed to produce the desired pyrazole derivative . Another method involves the reaction of hydrazine derivatives with dihydrofuran dione to yield pyrazole carboxylic acids . Additionally, the reaction of acid chlorides with hydroxylamines or carbazates can lead to the formation of N-substituted pyrazole carboxamides and carbohydrazides .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis . Single-crystal X-ray diffraction (XRD) studies can confirm the 3D molecular structure, which is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Theoretical calculations, such as density functional methods (B3LYP) with a 6-31G(d) basis set, can be used to optimize the molecular structure and compare it with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can participate in polarographic studies, where the reduction of pyrazole compounds can occur in multiple steps, depending on the protonation state of the molecule . The reactions of pyrazole carboxylic acid chlorides with hydroxylamines and carbazates can lead to a range of products, including carboxamides and carbohydrazides . These reactions are typically catalyzed by a base and can yield good to excellent product yields.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and stability. The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) of the compounds can be analyzed to understand their reactivity and interaction with other molecules . Additionally, the antioxidant properties of pyrazole derivatives can be evaluated through in vitro methods such as DPPH and hydroxyl radical scavenging assays .

Scientific Research Applications

Anticancer Activity

One of the prominent applications of compounds related to 4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid is in the field of cancer research. A study demonstrates that derivatives of this compound, such as 4-{4-[(1-benzyl-1H-indol-3-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-benzoic acid, exhibit significant anticancer activity. These compounds were tested against various cancer cell lines, showing potential as lung cancer inhibitory agents (Jing et al., 2012).

Heterocyclic Compound Synthesis

Research has also been conducted on the synthesis of heterocyclic compounds, including pyrazole derivatives, from related chemical structures. These compounds have been synthesized using various reactions and have potential applications in medicinal chemistry (Adnan et al., 2014).

Selective Hydroxyethylation

Selective hydroxyethylation of related compounds has been achieved under mild conditions, demonstrating the potential for precise chemical modifications in drug development and synthesis of complex molecules (Siegmund et al., 2008).

Synthesis of Functionalized Compounds

The synthesis of functionalized benzopyrans and pyrazoles, which are significant in medicinal chemistry, has been explored using related chemical structures. These synthesized compounds have shown various pharmacological activities, including potential therapeutic applications (Reddy & Rao, 2006).

Safety And Hazards

The safety and hazards of a specific compound would typically be determined through experimental testing. Without specific information on this compound, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if this compound shows promising biological activity, future research might focus on optimizing its structure for better activity or reduced side effects .

properties

IUPAC Name

4-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8-11(6-7-16)12(17)15(14-8)10-4-2-9(3-5-10)13(18)19/h2-5,14,16H,6-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBQTDQZKWLDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140287
Record name 4-[2,5-Dihydro-4-(2-hydroxyethyl)-3-methyl-5-oxo-1H-pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid

CAS RN

861210-30-2
Record name 4-[2,5-Dihydro-4-(2-hydroxyethyl)-3-methyl-5-oxo-1H-pyrazol-1-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861210-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2,5-Dihydro-4-(2-hydroxyethyl)-3-methyl-5-oxo-1H-pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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